tert-Amylbenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.08e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4025. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

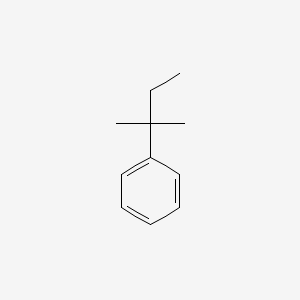

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTJSSMHBLGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051848 | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Amylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2049-95-8 | |

| Record name | tert-Amylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Amylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER8C1TON3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of tert-Amylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-Amylbenzene (Chemical Abstracts Service Registry Number: 2049-95-8). The information is presented to support research, development, and drug discovery activities where this aromatic hydrocarbon may be utilized as a solvent or a synthetic intermediate.[1][2][3]

Chemical Structure and Identification

This compound, also known as (1,1-dimethylpropyl)benzene or 2-methyl-2-phenylbutane, is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-amyl group.[1][2] This branched alkyl substituent significantly influences its physical and chemical properties.

Molecular Structure:

The structure consists of a tertiary carbon atom bonded to a phenyl group, two methyl groups, and an ethyl group.

Canonical SMILES: CCC(C)(C)c1ccccc1

InChI Key: QHTJSSMHBLGUHV-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are critical for its application in various experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Appearance | Colorless liquid[2] |

| Odor | Aromatic, sweet, fruity[2] |

| Density | 0.872 g/cm³ at 20°C |

| Boiling Point | 188-191 °C |

| Melting Point | -44.72 °C (estimate) |

| Vapor Pressure | 0.764 mmHg at 25°C |

| Refractive Index | 1.496 at 20°C |

Table 2: Solubility and Flammability

| Property | Value |

| Solubility in Water | 10.5 mg/L at 25 °C |

| Solubility in Organic Solvents | Soluble in ethanol and acetone[2] |

| Flash Point | 58 °C (136.4 °F) (Closed Cup) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of liquid aromatic hydrocarbons like this compound. These protocols are based on established standards and common laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Distillation Method (based on ASTM D850)

-

Apparatus Setup: A distillation flask is filled with a measured volume of this compound and a few boiling chips. The flask is connected to a condenser, and a calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Data Recording: The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is monitored throughout the distillation process. For a pure compound, the temperature should remain relatively constant.

-

Barometric Correction: The observed boiling point is corrected to the standard atmospheric pressure of 101.3 kPa (760 mmHg).

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method (based on ASTM D3505) [4][5]

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a constant, known temperature (e.g., 20°C).

-

Weighing: The filled pycnometer is weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point (or freezing point) is a crucial property for understanding its behavior at lower temperatures.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of this compound is cooled until it solidifies. A small amount of the solid is then introduced into a capillary tube, which is sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical parameter for safety and handling.

Methodology: Pensky-Martens Closed-Cup Method (based on ASTM D93) [6][7][8][9][10]

-

Apparatus: A Pensky-Martens closed-cup tester is used. A brass test cup is filled with this compound to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.[8]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[8][9]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbé Refractometer [11][12][13][14][15]

-

Calibration: The Abbé refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Water Solubility

Water solubility is a key parameter for assessing the environmental fate and potential biological interactions of a chemical.

Methodology: Flask Method (based on OECD Guideline 105) [16][17][18][19][20]

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. Centrifugation may be used to facilitate this separation.

-

Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no undissolved organic material is included. The concentration of this compound in the water sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis of this compound

This compound is commonly synthesized via the Friedel-Crafts alkylation of benzene with an alkylating agent such as tert-amyl chloride or an alkene like isoamylene, in the presence of a Lewis acid catalyst.[21][22][23]

Friedel-Crafts Alkylation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Friedel-Crafts Alkylation Signaling Pathway

The mechanism of the Friedel-Crafts alkylation involves the formation of a carbocation electrophile which then attacks the aromatic ring.

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

References

- 1. CAS 2049-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Tert Amyl Benzene (Tertiary Amyl Benzene) (TAB) - CAS 2049-95-8 | Vinati Organics [vinatiorganics.com]

- 4. store.astm.org [store.astm.org]

- 5. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. delltech.com [delltech.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. refractometer.pl [refractometer.pl]

- 14. scribd.com [scribd.com]

- 15. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. CN101289366A - Synthetic method of t-amylbenzene for controlling content of isomer - Google Patents [patents.google.com]

- 22. mt.com [mt.com]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to tert-Amylbenzene (CAS 2049-95-8)

This document provides a comprehensive technical overview of this compound (CAS 2049-95-8), also known as 2-methyl-2-phenylbutane. It covers its chemical and physical properties, synthesis methodologies, key applications, and safety data, tailored for professionals in research and development.

Core Chemical Identity and Properties

This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-amyl (1,1-dimethylpropyl) group.[1] It is a colorless, flammable liquid with a distinct aromatic odor.[1][2] Its branched alkyl structure imparts unique physical and chemical properties that are leveraged in various industrial applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2049-95-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆ | [1][2][3] |

| Molecular Weight | 148.25 g/mol | [1][2] |

| IUPAC Name | 2-methyl-2-phenylbutane | [2] |

| Synonyms | (1,1-Dimethylpropyl)benzene, t-Amylbenzene, tert-Pentylbenzene | [1][2][3] |

| Appearance | Colorless liquid | [1][2][4] |

| Density | 0.87 g/cm³ | [2][3] |

| Boiling Point | 188-191 °C | [3] |

| Melting Point | -44.72 °C (estimate) | [3][5] |

| Flash Point | 65 °C | [3] |

| Refractive Index | 1.4960 | [2][3] |

| Water Solubility | 10.5 mg/L at 25 °C (Insoluble) | [3] |

| Solubility | Miscible with alcohol and ether | [2] |

| Vapor Density | 5.1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Standard spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR | Spectrum available, confirms the presence of aromatic and aliphatic protons consistent with the structure.[6][7] |

| ¹³C NMR | Spectrum available, shows characteristic peaks for the aromatic ring and the five distinct carbons of the tert-amyl group.[6] |

| Mass Spec (MS) | Spectrum available, provides fragmentation patterns used to confirm the molecular structure.[6] |

| Infrared (IR) | Spectrum available, shows characteristic absorptions for C-H stretching in the aromatic ring and aliphatic groups.[6] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene.[1][8] This electrophilic aromatic substitution reaction can utilize various alkylating agents and catalysts.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

This protocol is based on a patented method for producing this compound with high yield and purity.[8]

Objective: To synthesize this compound via Friedel-Crafts alkylation of benzene with tertiary amyl alcohol using a mixed-acid catalyst system (AlCl₃/FeCl₃).

Materials:

-

Benzene (6.53 mol)

-

Tertiary amyl alcohol (1.0 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.15 mol)

-

Anhydrous Ferric Chloride (FeCl₃) (0.38 mol)

-

Four-neck reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Ice bath

-

Calcium chloride (for drying)

-

Distillation apparatus

Procedure:

-

Charge the four-neck flask with 6.53 mol of benzene, 0.15 mol of AlCl₃, and 0.38 mol of FeCl₃.

-

Cool the mixture to a temperature range of 0-5 °C using an ice bath while stirring.

-

Slowly add 1.0 mol of tertiary amyl alcohol to the mixture dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue the reaction at 0-5 °C for an additional 6 hours.

-

Upon completion, carefully add water to the reaction mixture to hydrolyze and quench the reaction.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer with water one more time, separate the layers again.

-

Dry the organic layer using anhydrous calcium chloride.

-

Remove the excess benzene via distillation under reduced pressure.

-

The final product, this compound, is obtained. The patent reports a yield of up to 90% with isomer content below 0.2%.[8]

Caption: Experimental workflow for the synthesis of this compound.

Key Applications in Research and Industry

This compound serves as a crucial intermediate and additive in several high-growth industrial sectors.[2][9][10] Its primary applications stem from its unique chemical structure and stability.

-

Hydrogen Peroxide (H₂O₂) Production: It is a vital intermediate for producing 2-amyl anthraquinone (2-AAQ).[2] 2-AAQ is a key catalyst used in the large-scale industrial production of hydrogen peroxide through the Riedl-Pfleiderer process.[2]

-

Lithium-ion Batteries: this compound is used as an electrolyte additive to enhance battery safety.[2][9][11] It functions as an overcharge protection agent, preventing the dangers of fire and explosion associated with over-voltage conditions in lithium-ion cells.[2]

-

Pharmaceutical Synthesis: The compound is a key starting material for the synthesis of certain Active Pharmaceutical Ingredients (APIs), particularly those with antifungal properties.[2][9]

-

Organic Solvent: Due to its properties as a colorless liquid with low volatility and good solubility for organic compounds, it is also used as a specialty solvent.[1]

Caption: Major industrial applications of this compound.

Safety and Toxicology

Handling this compound requires adherence to standard laboratory and industrial safety protocols. It is classified as a flammable liquid and may cause irritation upon exposure.[1][12]

Table 3: Toxicological and Hazard Data

| Parameter | Value / Classification | Source |

| Oral LD50 (Rat) | 5 mL/kg or 4.35 g/kg | [4][13] |

| GHS Hazard Statements | H226: Flammable liquid and vapourH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects | [5][6][13] |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flamesP273: Avoid release to the environmentP280: Wear protective gloves/eye protectionP303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [5][13] |

| Health Effects | May cause skin and respiratory irritation.[1][12] In lethal-dose studies on rats, it caused acute pulmonary edema and hemorrhage.[4] |

Handling and Storage:

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][12] Avoid contact with skin, eyes, and inhalation of vapors.[5] Keep away from ignition sources as the material is flammable.[5]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[5][13]

Conclusion

This compound (CAS 2049-95-8) is a versatile aromatic hydrocarbon with significant industrial importance. Its role as a critical intermediate in the production of hydrogen peroxide, a safety-enhancing additive in the rapidly growing lithium-ion battery market, and a precursor in pharmaceutical synthesis underscores its value. A thorough understanding of its chemical properties, synthesis protocols, and safety requirements is essential for its effective and safe utilization in research and commercial applications.

References

- 1. CAS 2049-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Tert Amyl Benzene (Tertiary Amyl Benzene) (TAB) - CAS 2049-95-8 | Vinati Organics [vinatiorganics.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound (2049-95-8) 1H NMR spectrum [chemicalbook.com]

- 8. CN101607863A - A kind of production technique of tert.-amylbenzene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound Market Size, Share, & Growth Analysis [stratviewresearch.com]

- 11. This compound | 2049-95-8 [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

- 13. tcichemicals.com [tcichemicals.com]

The Definitive Guide to tert-Amylbenzene: Physical, Chemical, and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Amylbenzene. All quantitative data is presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for key property determination and synthesis are also included.

General and Safety Information

This compound, also known as (1,1-dimethylpropyl)benzene or 2-methyl-2-phenylbutane, is an aromatic hydrocarbon.[1] It is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2] Due to its chemical properties, it serves as a valuable solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for lithium-ion batteries.[1][3][4]

Table 1: General Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methylbutan-2-ylbenzene[3][5] |

| Synonyms | tert-Pentylbenzene, (1,1-Dimethylpropyl)benzene, 2-Methyl-2-phenylbutane[1][5] |

| CAS Number | 2049-95-8[1] |

| Molecular Formula | C₁₁H₁₆[1] |

| Molecular Weight | 148.25 g/mol [1][3] |

| SMILES | CCC(C)(C)c1ccccc1[1] |

Table 2: Safety and Handling Data for this compound

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][6] |

| Odor | Aromatic[1][3] |

| Flash Point | 58 °C to 65 °C[7][8] |

| Hazards | Flammable liquid and vapor. Toxic to aquatic life with long-lasting effects.[9] May cause skin and respiratory irritation.[1] |

| Handling | Handle in a well-ventilated area, away from ignition sources. Wear protective gloves, clothing, and eye protection.[10][11] |

Physical Properties

The physical properties of this compound are crucial for its application as a solvent and in various chemical processes.

Table 3: Key Physical Properties of this compound

| Property | Value |

| Boiling Point | 188-191 °C |

| Melting Point | -44.72 °C (estimate) |

| Density | 0.87 g/cm³[3] |

| Refractive Index | 1.496 |

| Vapor Pressure | 0.764 mmHg at 25°C[12] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether.[6][13] |

Chemical Properties and Reactions

The chemical behavior of this compound is primarily dictated by the aromatic benzene ring and the attached tertiary alkyl group.

Friedel-Crafts Alkylation: Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as tert-amyl alcohol or an isoamylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or an acid catalyst.[14][15]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst facilitates the formation of a tert-amyl carbocation, which then acts as the electrophile and attacks the electron-rich benzene ring.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | 2049-95-8 [chemicalbook.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. google.com [google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. lornajane.net [lornajane.net]

- 13. sketchviz.com [sketchviz.com]

- 14. m.youtube.com [m.youtube.com]

- 15. This compound | C11H16 | CID 16295 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of tert-Amylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of tert-amylbenzene, a valuable organic intermediate, through the Friedel-Crafts alkylation of benzene. It covers the underlying reaction mechanism, detailed experimental protocols, and quantitative data analysis to guide laboratory and scale-up efforts.

Introduction

The Friedel-Crafts alkylation, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching alkyl substituents to aromatic rings.[1][2] This electrophilic aromatic substitution reaction is pivotal for synthesizing various alkylbenzenes.[3] this compound (also known as 2-methyl-2-phenylbutane) is a significant organic synthesis raw material used in the production of pharmaceuticals, liquid crystal materials, and as a precursor for 2-amyl anthraquinone in the manufacture of hydrogen peroxide.[4]

The synthesis typically involves the reaction of benzene with an alkylating agent capable of forming a stable tertiary carbocation. Common alkylating agents include tert-amyl alcohol, 2-methyl-2-butene, 2-methyl-1-butene, or tert-amyl chloride.[4] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a protonic acid like sulfuric acid.[1][4]

Reaction Mechanism

The Friedel-Crafts alkylation of benzene to form this compound proceeds through a well-established three-step electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile : The Lewis acid catalyst interacts with the alkylating agent (e.g., tert-amyl alcohol or an alkene) to generate the electrophilic tert-amyl carbocation. This tertiary carbocation is relatively stable, which minimizes the likelihood of skeletal rearrangements that often plague Friedel-Crafts reactions with primary or secondary alkylating agents.[1][5][6]

-

Electrophilic Attack : The π-electrons of the aromatic benzene ring act as a nucleophile, attacking the tert-amyl carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][3][5]

-

Deprotonation and Aromaticity Restoration : A weak base, typically the complexed Lewis acid anion (e.g., [AlCl₃OH]⁻), removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the catalyst.[3][5][7]

Caption: Mechanism of Friedel-Crafts Alkylation for this compound Synthesis.

Key Challenges and Considerations

-

Polyalkylation : The this compound product is more nucleophilic than benzene due to the electron-donating nature of the alkyl group. This can lead to further alkylation, producing di-tert-amylbenzene isomers. To suppress this side reaction, a large molar excess of benzene is typically used.[1][5][8]

-

Isomerization Control : While the tert-amyl carbocation is stable, harsh reaction conditions can sometimes lead to the formation of isomeric products like sec-amylbenzene. The choice of catalyst is crucial; mixed catalyst systems such as AlCl₃/FeCl₃ have been shown to significantly reduce isomer content compared to using AlCl₃ alone.[4][9]

-

Catalyst Activity : When using an alcohol as the alkylating agent, the water generated during the reaction can partially deactivate the Lewis acid catalyst.[4] This often necessitates using a greater than stoichiometric amount of the catalyst. Anhydrous conditions are critical for optimal catalyst performance.[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on patented laboratory and industrial procedures.

Protocol 1: Synthesis from tert-Amyl Alcohol using a Mixed Lewis Acid Catalyst (AlCl₃/FeCl₃)

This protocol is known for achieving high yields and very low isomer content.[9]

-

Apparatus Setup : Equip a four-necked, round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure the entire apparatus is dry.

-

Reagent Charging : In an illustrative lab-scale reaction, charge the flask with 71.92 mL (0.803 mol) of dry benzene, 2.5 g of anhydrous aluminum chloride (AlCl₃), and 7.5 g of anhydrous ferric chloride (FeCl₃).[9]

-

Reaction Initiation : Begin stirring and cool the mixture to 0-5 °C using an ice-salt bath.

-

Alkylation : Slowly add 10.8 g (0.123 mol) of tert-amyl alcohol dropwise from the dropping funnel over approximately 1 hour, ensuring the internal temperature is maintained between 0-5 °C.[9]

-

Reaction Completion : After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 6 hours to ensure the reaction goes to completion.[9][10]

-

Quenching : Carefully and slowly quench the reaction by adding 100 g of crushed ice or ice-cold water to the flask while stirring vigorously.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Drying and Purification : Dry the organic layer over anhydrous calcium chloride.[9] Filter off the drying agent. Remove the excess benzene by distillation at atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[9][10]

Protocol 2: Synthesis from 2-Methyl-1-Butene using AlCl₃

This method uses an alkene as the alkylating agent, avoiding the formation of water as a byproduct.[4]

-

Apparatus Setup : Use a similar dry, four-necked flask setup as described in Protocol 1.

-

Reagent Charging : Charge the flask with benzene. The molar ratio of the alkylating agent to benzene should be approximately 1:4.[4]

-

Reaction Conditions : Cool the benzene to 0 °C with stirring.

-

Alkylation : In a separate flask, prepare a mixture of the Lewis acid catalyst (e.g., anhydrous AlCl₃) and benzene. Add this catalyst mixture gradually to the main reaction flask containing benzene and the alkene over a period of 0.5 to 2 hours, maintaining the temperature at 0 °C.[4] The molar ratio of alkene to catalyst should be around 1:0.05.[4]

-

Reaction Completion : After the catalyst addition is complete, allow the reaction to proceed with heat preservation for 1 to 8 hours.[4]

-

Work-up and Purification : Quench the reaction by pouring the mixture into an ice-water slurry.[4] Perform a standard work-up including extraction of the organic layer, washing with water and an alkali solution, and a final water wash.[4] Dry the organic phase, reclaim the excess benzene by distillation, and purify the final product by rectification under vacuum.[4]

Caption: General Experimental Workflow for this compound Synthesis.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various published synthesis methods, highlighting the impact of different reagents and conditions on reaction outcomes.

| Alkylating Agent | Catalyst System | Molar Ratio (Alk. Agent:Benzene:Cat.) | Temperature (°C) | Time (h) | Yield (%) | Purity / Isomer Content | Reference |

| tert-Amyl Alcohol | AlCl₃ / FeCl₃ | 1 : 6.53 : 0.53 (AlCl₃+FeCl₃) | 0 - 5 | 6 | ~90% | Isomer < 0.2% | [9] |

| tert-Amyl Alcohol | AlCl₃ | Not specified | Not specified | Not specified | 72.3% | Not specified | [9] |

| tert-Amyl Alcohol | AlCl₃ / H₂SO₄ | Not specified | Not specified | Not specified | 79.3% | Not specified | [9] |

| tert-Amyl Alcohol | Anhydrous SnCl₄ | 1 : 5.5 : 0.54 | 5 - 10 | 1 (addition) | 72.1% | 98.1% this compound | [4] |

| 2-Methyl-1-butene | AlCl₃ | 1 : 4 : 0.05 | 0 | 0.5 - 2 (addition) | 72.5% | 98.0% this compound | [4] |

Conclusion

The Friedel-Crafts alkylation of benzene is an effective and scalable method for the synthesis of this compound. Careful control over reaction parameters—particularly temperature, catalyst selection, and reactant stoichiometry—is essential for maximizing yield and minimizing the formation of polyalkylated and isomeric byproducts. The use of a mixed AlCl₃/FeCl₃ catalyst system with tert-amyl alcohol has been demonstrated to be particularly effective, providing high yields and exceptional product purity. This technical guide provides researchers and development professionals with the foundational knowledge and practical protocols necessary to successfully implement this important transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. mt.com [mt.com]

- 4. CN101289366A - Synthetic method of t-amylbenzene for controlling content of isomer - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. CN101607863A - A kind of production technique of tert.-amylbenzene - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to tert-Amylbenzene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Amylbenzene, a significant aromatic hydrocarbon in various industrial and research applications. This document details its fundamental molecular properties, established experimental protocols for its synthesis, and methods for its analysis, offering valuable insights for professionals in chemical research and drug development.

Core Molecular and Physical Properties

This compound, also known as (1,1-dimethylpropyl)benzene or 2-methyl-2-phenylbutane, is a clear, flammable aromatic liquid.[1] Its key quantitative data are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value |

| Molecular Formula | C₁₁H₁₆[1][2][3] |

| Molecular Weight | 148.25 g/mol [1][2] |

| CAS Number | 2049-95-8[1][2] |

| Density | 0.87 g/cm³[1] |

| Boiling Point | 188-191 °C[4] |

| Refractive Index | 1.4960[1] |

| Solubility | Insoluble in water; miscible with alcohol and ether.[1] |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction typically involves the reaction of benzene with an alkylating agent such as tert-amyl alcohol or a related alkene in the presence of a Lewis acid catalyst.

Protocol 1: Friedel-Crafts Alkylation using tert-Amyl Alcohol with a Mixed-Lewis Acid Catalyst

This protocol is adapted from a patented production technique designed to improve yield and minimize isomer formation.

Objective: To synthesize this compound via the Friedel-Crafts alkylation of benzene with tert-amyl alcohol.

Materials:

-

Benzene

-

tert-Amyl alcohol

-

Aluminum chloride (AlCl₃)

-

Ferric chloride (FeCl₃)

-

Anhydrous calcium chloride

-

Water

-

Four-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Mechanical stirrer

-

Ice bath

Procedure:

-

In a four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 6.53 mol of benzene, 0.15 mol of AlCl₃, and 0.38 mol of FeCl₃.[3]

-

Cool the mixture to a temperature between 0-5 °C using an ice bath.[3]

-

Slowly add 1 mol of tert-amyl alcohol to the mixture through the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.[3]

-

After the addition is complete, continue the reaction for an additional 6 hours at 0-5 °C.[3]

-

Following the reaction period, quench the reaction by slowly adding water to hydrolyze the catalyst.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

-

Wash the organic layer with water.

-

Dry the organic layer using anhydrous calcium chloride.

-

Finally, purify the this compound by vacuum distillation to remove the unreacted benzene and any byproducts.[3]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis and quantification of this compound.

General GC-MS Protocol for Aromatic Compound Analysis

This protocol provides a general framework for the analysis of aromatic compounds like this compound, which can be adapted from standardized methods for gasoline analysis.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., a non-polar or medium-polarity column).

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.

-

Instrument Setup:

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Chromatographic Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute all compounds.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

-

Quantify the amount of this compound by integrating the area of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for this compound synthesis.

References

Spectroscopic Characterization of tert-Amylbenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for tert-amylbenzene (2-methyl-2-phenylbutane), a common organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. This document is intended to serve as a valuable resource for the scientific community, aiding in the identification and characterization of this compound in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The aromatic protons appear in the downfield region, while the aliphatic protons of the tert-amyl group are found in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.12 | Multiplet | 5H | Ar-H |

| 1.63 | Quartet | 2H | -CH₂-CH₃ |

| 1.25 | Singlet | 6H | -C(CH₃)₂- |

| 0.65 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | Ar-C (quaternary) |

| 128.1 | Ar-C H |

| 126.3 | Ar-C H |

| 125.2 | Ar-C H |

| 37.9 | C (CH₃)₂- |

| 37.1 | -C H₂-CH₃ |

| 28.8 | -C(C H₃)₂- |

| 8.9 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3088, 3061, 3028 | Medium | Aromatic C-H Stretch |

| 2968, 2876 | Strong | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium to Strong | Aromatic C=C Stretch |

| 764, 702 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound is consistent with its molecular formula, C₁₁H₁₆ (Molecular Weight: 148.24 g/mol ).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 148 | 15 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - C₂H₅]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 10 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 20-30 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum was recorded on a 400 MHz spectrometer. A standard pulse sequence was used with an acquisition time of approximately 4 seconds and a relaxation delay of 1 second. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum was recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence was utilized with a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation: A single drop of neat this compound was placed between two polished potassium bromide (KBr) salt plates to create a thin liquid film.

-

Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: The sample was ionized using Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: The resulting ions were separated based on their mass-to-charge ratio by a quadrupole mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Characterization.

The Discovery and Enduring Utility of tert-Amylbenzene: A Technical Guide

Introduction

tert-Amylbenzene (2-methyl-2-phenylbutane) is an aromatic hydrocarbon of significant industrial importance, primarily serving as a crucial intermediate in the production of hydrogen peroxide and as a functional additive in lithium-ion battery electrolytes.[1][2] Its discovery is inextricably linked to one of the most fundamental reactions in organic chemistry, the Friedel-Crafts reaction. This technical guide provides an in-depth exploration of the history, synthesis, and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context: An Accidental Discovery

The story of this compound begins not with its targeted synthesis, but with the seminal discovery of the reaction that bears the names of Charles Friedel and James Mason Crafts. In 1877, while investigating the reaction of amyl chloride with aluminum in benzene as a solvent, they unexpectedly observed the formation of amylbenzene.[3][4] This serendipitous finding led to the development of the Friedel-Crafts reactions, a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings.[3][5][6] These reactions, categorized into alkylation and acylation, proceed through electrophilic aromatic substitution, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a carbocation or an acylium ion electrophile.[5][6]

The initial synthesis of amylbenzene by Friedel and Crafts laid the groundwork for the production of a vast array of alkylated aromatic compounds, including this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1][7] It is insoluble in water but miscible with common organic solvents like alcohol and ether.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2049-95-8 | [1] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.25 g/mol | [1] |

| Boiling Point | 191 °C | [1] |

| Density | 0.87 g/cm³ | [1] |

| Refractive Index | 1.4960 | [1] |

| Flash Point | 65 °C | - |

| Solubility | Insoluble in water; miscible with alcohol and ether | [1] |

Synthesis of this compound: The Friedel-Crafts Alkylation

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of benzene. This method offers a direct route to append the tert-amyl group to the benzene ring. The reaction can be carried out using various alkylating agents, including tert-amyl alcohol or tert-amyl chloride, in the presence of a Lewis acid catalyst.

A general representation of this reaction is the alkylation of benzene with an alkylating agent, catalyzed by a Lewis acid.

Caption: Generalized workflow for the Friedel-Crafts alkylation of benzene.

Experimental Protocols

Modern syntheses of this compound are optimized for high yield and purity, minimizing the formation of isomers. Below are representative experimental protocols derived from patent literature.

Protocol 1: Synthesis from tert-Amyl Alcohol

This protocol describes a common laboratory-scale synthesis using tert-amyl alcohol and a mixed-acid catalyst system.

-

Materials:

-

Benzene

-

tert-Amyl alcohol

-

Aluminum chloride (AlCl₃)

-

Ferric chloride (FeCl₃)

-

-

Procedure:

-

A four-necked flask is charged with 6.53 mol of benzene, 0.15 mol of AlCl₃, and 0.38 mol of FeCl₃.

-

The mixture is cooled to a temperature between 0-5 °C.

-

1 mol of tert-amyl alcohol is added dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

The reaction is allowed to proceed for 6 hours at 0-5 °C after the addition is complete.

-

The reaction is quenched by the addition of water for hydrolysis.

-

The organic layer is separated, washed with water, and dried over calcium chloride.

-

Benzene is removed via distillation under reduced pressure to yield this compound.

-

Protocol 2: Two-Step Synthesis from tert-Amyl Alcohol via tert-Amyl Chloride

This method involves the conversion of tert-amyl alcohol to tert-amyl chloride, followed by the Friedel-Crafts reaction with benzene.

-

Step 1: Synthesis of tert-Amyl Chloride

-

220.4 g of tert-amyl alcohol is added to a flask.

-

507.6 g of concentrated hydrochloric acid (36.5% mass concentration) is added dropwise at 20 °C.

-

The mixture is stirred for 30 minutes after the addition is complete.

-

The upper organic phase is separated and washed sequentially with deionized water, 2% sodium hydroxide solution, and deionized water.

-

The organic phase is dried to yield tert-amyl chloride.

-

-

Step 2: Synthesis of this compound

-

A flask is charged with 80.0 g of benzene and 1.31 g of zinc chloride.

-

The system is maintained at 5 °C and the pressure is reduced to an absolute pressure of 50 kPa.

-

A solution of 35.1 g of tert-amyl chloride in 70.2 g of benzene is slowly added dropwise over approximately 1 hour.

-

The reaction is continued for 1 hour at the same temperature and pressure.

-

The reaction mixture is poured into 5% dilute hydrochloric acid for hydrolysis.

-

The organic phase is separated and purified to obtain this compound.

-

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1 | Protocol 2 |

| Alkylating Agent | tert-Amyl alcohol | tert-Amyl chloride |

| Catalyst | AlCl₃ / FeCl₃ | ZnCl₂ |

| Temperature | 0-5 °C | 5 °C |

| Reaction Time | 6 hours | 1 hour |

| Key Features | Direct, one-pot synthesis | Two-step process, intermediate isolation |

| Reported Yield | ~90% | ~97% |

| Isomer Content | < 0.2% | ~0.68% (sec-amylbenzene) |

Industrial Applications and Logical Workflow

While no specific biological signaling pathways involving this compound have been prominently identified, its role in industrial chemical processes is well-established. A primary application is in the production of hydrogen peroxide (H₂O₂), where it serves as a precursor to 2-amyl anthraquinone, a key component of the working solution in the Riedl-Pfleiderer process.[1][2] Another significant application is as an electrolyte additive in lithium-ion batteries to prevent overcharging.[1][2]

The following diagram illustrates the logical workflow of this compound's role in the synthesis of an active pharmaceutical ingredient (API), highlighting its function as a building block.

Caption: Logical workflow of this compound from synthesis to use as a pharmaceutical intermediate.

Conclusion

The discovery of this compound is a direct consequence of the pioneering work of Friedel and Crafts. From its serendipitous origins, it has become a valuable commodity chemical. The Friedel-Crafts alkylation of benzene remains the cornerstone of its production, with modern protocols refined to maximize yield and purity. While it may not be a direct modulator of biological pathways, its role as a critical building block in the synthesis of pharmaceuticals and its application in advanced materials like lithium-ion batteries underscore its continued importance in science and industry. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering valuable insights for professionals in the chemical and pharmaceutical sciences.

References

- 1. Tert Amyl Benzene (Tertiary Amyl Benzene) (TAB) - CAS 2049-95-8 | Vinati Organics [vinatiorganics.com]

- 2. Pharmaceutical Intermediates & Additive for Battery | Solvay [solvay.com]

- 3. grokipedia.com [grokipedia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. CAS 2049-95-8: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to tert-Amylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of tert-Amylbenzene, a versatile aromatic hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed technical information on this compound. This document covers its chemical and physical properties, spectroscopic data, synthesis protocols, and potential metabolic pathways, with a focus on data presentation, experimental detail, and visual representation of key processes.

Chemical and Physical Properties

This compound, also known as (1,1-dimethylpropyl)benzene or 2-methyl-2-phenylbutane, is a colorless liquid with a characteristic aromatic odor.[1] Its branched alkyl substituent imparts unique physical and chemical properties compared to its linear isomers. It is sparingly soluble in water but miscible with many organic solvents such as ethanol and acetone.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2049-95-8 | [1][2] |

| Molecular Formula | C₁₁H₁₆ | [1][3] |

| Molecular Weight | 148.25 g/mol | [3] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Aromatic, sweet, fruity | [2] |

| Density | 0.87 g/cm³ | [3] |

| Boiling Point | 188-191 °C | [3] |

| Melting Point | -44.72 °C (estimate) | [4] |

| Flash Point | 65 °C | [4] |

| Refractive Index | 1.4960 | [3] |

| Vapor Pressure | 0.764 mmHg at 25°C | [5] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections provide key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the tert-amyl group.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl group (around 2850-2960 cm⁻¹), as well as bands for aromatic C=C stretching (around 1450-1600 cm⁻¹).

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable alkylating agent, such as tert-amyl alcohol or amylene (2-methyl-2-butene), in the presence of a Lewis acid catalyst.[6][7]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with tert-Amyl Alcohol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

tert-Amyl alcohol

-

Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

-

Ice

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charging Reactants: Add anhydrous benzene to the flask and cool the flask in an ice bath.

-

Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions to the stirred benzene.

-

Addition of Alkylating Agent: Add tert-amyl alcohol to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent (benzene and any remaining diethyl ether) by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Diagram: Experimental Workflow for this compound Synthesis

Reactions of this compound

The benzene ring of this compound can undergo typical electrophilic aromatic substitution reactions. The tert-amyl group is an ortho-, para-directing activator.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1] Its applications include:

-

Solvent: Due to its relatively low volatility and good solvency for organic compounds, it is used as a solvent in various reactions.[1]

-

Intermediate in Chemical Synthesis: It is a key intermediate in the production of other chemicals, such as 2-amyl anthraquinone, which is used in the manufacturing of hydrogen peroxide.[3]

-

Electrolyte Additive: In the field of materials science, it is used as an additive in the electrolyte of lithium-ion batteries to prevent over-voltage.[3]

-

Precursor for Biologically Active Molecules: The tert-amylphenyl moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity, which is a critical parameter in drug design. While specific drugs containing a this compound core are not prevalent, the introduction of bulky alkyl groups on an aromatic ring is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism studies on this compound are not extensively reported in the literature. However, the metabolic fate of similar alkylbenzenes is well-documented and can be used to predict the biotransformation of this compound. The metabolism of aromatic hydrocarbons is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][4]

The likely metabolic pathway for this compound involves oxidation of the alkyl side chain. The primary site of oxidation is expected to be the benzylic carbon or the terminal methyl group of the ethyl moiety. This initial hydroxylation is followed by further oxidation to form more polar metabolites, such as carboxylic acids, which can then be conjugated and excreted.

Diagram: Postulated Metabolic Pathway of this compound

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] It may cause skin and eye irritation.[2]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ | 5 mL/kg | Rat | Oral | [1] |

| Hazard Statements | H226: Flammable liquid and vapor.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects. | - | - | [5] |

| Precautionary Statements | P210, P273, P280, P302+P352 | - | - | [5] |

Conclusion

This compound is a valuable chemical with a range of applications stemming from its unique structural features. This guide has provided a detailed overview of its key characteristics, including its physicochemical properties, spectroscopic data, synthesis, and potential metabolic pathways. For researchers and professionals in drug development, understanding these fundamental aspects is crucial for its safe handling and for exploring its potential as a building block in the design of new chemical entities. Further research into its specific biological activities and pharmacokinetic profile is warranted to fully elucidate its potential in medicinal chemistry and other scientific fields.

References

- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 2049-95-8: this compound | CymitQuimica [cymitquimica.com]

- 7. CN1515526A - Production process of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of tert-Amylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-amylbenzene in various organic solvents. Due to its properties as a nonpolar aromatic hydrocarbon, this compound serves as a versatile solvent and intermediate in numerous chemical and pharmaceutical applications. Understanding its solubility is critical for process development, formulation, and chemical synthesis. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar solutes, such as this compound, tend to dissolve well in nonpolar solvents, while polar solutes are more soluble in polar solvents. The miscibility of two liquids, their ability to mix in all proportions, is the highest degree of solubility.

Solubility Data for this compound

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, existing sources consistently indicate that this compound, a nonpolar liquid, is miscible with many common organic solvents. Miscibility implies that they form a homogeneous solution at all concentrations. It is crucial to note that this compound is practically insoluble in water.[1][2]

The following table summarizes the qualitative solubility of this compound in several organic solvents based on available information.

| Solvent Class | Solvent Name | Qualitative Solubility/Miscibility |

| Alcohols | Ethanol | Miscible[1][2] |

| Methanol | Expected to be miscible | |

| Isopropanol | Expected to be miscible | |

| Ketones | Acetone | Soluble[1] |

| Methyl Ethyl Ketone | Expected to be soluble | |

| Ethers | Diethyl Ether | Miscible[2][3] |

| Tetrahydrofuran (THF) | Expected to be miscible | |

| Hydrocarbons | Toluene | Expected to be miscible |

| Hexane | Expected to be miscible | |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Expected to be miscible |

| Esters | Ethyl Acetate | Expected to be soluble |

Note: "Expected to be miscible/soluble" is based on the principle of "like dissolves like," where the nonpolar nature of this compound suggests high solubility in these nonpolar and moderately polar aprotic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data or confirmation of miscibility in a specific solvent system, the following experimental protocols can be employed.

Method 1: Visual Determination of Miscibility (for Liquid-Liquid Systems)

This method is a straightforward approach to determine if two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer (optional)

Procedure:

-

In a clean, dry test tube, add a known volume of the solvent of interest (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound.

-

Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand and observe.

-

Interpretation of Results:

-

Miscible: If the mixture remains a single, clear phase with no visible interface, the liquids are miscible.

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or separates upon standing, the liquids are partially miscible.

-

Method 2: The Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a solute in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Vials or flasks with airtight seals

-

Shaker or orbital incubator set to a constant temperature

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess solute should be visible as a separate phase.

-

Place the vial in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microdroplets or solid impurities.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a known volume of the pure solvent.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

-

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent for a specific application involving this compound can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key decision-making steps.

Caption: Workflow for selecting a suitable organic solvent for this compound.

References

Methodological & Application

Application Notes and Protocols for tert-Amylbenzene as an Electrolyte Additive in Lithium-Ion Batteries

For: Researchers, scientists, and drug development professionals.

Introduction

tert-Amylbenzene (TAB) is a promising electrolyte additive for enhancing the safety and performance of lithium-ion batteries.[1] Its primary function is to provide overcharge protection, a critical safety feature that prevents thermal runaway, cell venting, and potential explosions when a battery is charged beyond its recommended voltage limit.[2][3] TAB possesses a higher oxidation potential compared to many other overcharge protection additives, which prevents its premature activation during normal charge-discharge cycles, thereby preserving the battery's electrochemical performance.[2][3] When an overcharge event occurs, TAB is electrochemically oxidized, initiating a series of reactions that increase the internal impedance of the cell and can trigger the shutdown of the separator, effectively interrupting the dangerous overcharging process.[3]

These application notes provide a comprehensive overview of the use of this compound as an electrolyte additive, including its mechanism of action, illustrative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary role of this compound in a lithium-ion battery is to act as a redox shuttle or to electropolymerize on the cathode surface during an overcharge event.[3] This mechanism is initiated when the cell voltage exceeds the normal operating window and reaches the oxidation potential of TAB.[2][3]

-

Overcharge Protection: During overcharge, the cathode potential rises significantly. When it reaches the oxidation potential of TAB, the additive is oxidized at the cathode surface. This can lead to two primary protective actions:

-

Redox Shuttle: The oxidized TAB molecule can diffuse to the anode and be reduced back to its original state. This creates a "redox shuttle" that dissipates the excess charging current as heat, preventing a further rise in the cell's voltage.[3]

-

Electropolymerization: The oxidation of TAB can lead to the formation of a resistive polymer film on the cathode surface. This film increases the internal impedance of the battery, which limits the overcharge current and prevents further dangerous reactions.[4]

-

-

Improved Thermal Stability: The prevention of overcharge-induced thermal runaway inherently improves the overall thermal stability of the battery.[1]

-

Enhanced Safety: By mitigating the risks of overcharging, TAB significantly enhances the safety profile of lithium-ion batteries, preventing catastrophic failures such as fires and explosions.[2][3]

Data Presentation